1-Bromo-4-(perfluoropropan-2-yl)benzene

Radical Chemistry Fluorine Chemistry Reaction Selectivity

1-Bromo-4-(perfluoropropan-2-yl)benzene is a halogenated aromatic compound featuring a bromine atom and a highly branched, electron-withdrawing perfluoroisopropyl group attached to a benzene ring. It belongs to the class of perfluorinated compounds and is characterized by its high lipophilicity, significant molecular weight, and unique reactivity profile.

Molecular Formula C9H4BrF7
Molecular Weight 325.02 g/mol
CAS No. 2396-23-8
Cat. No. B3118524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(perfluoropropan-2-yl)benzene
CAS2396-23-8
Molecular FormulaC9H4BrF7
Molecular Weight325.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)Br
InChIInChI=1S/C9H4BrF7/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H
InChIKeyWMHKRCCSOYETGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(perfluoropropan-2-yl)benzene (CAS 2396-23-8): A Perfluorinated Aryl Bromide Building Block for Advanced Synthesis


1-Bromo-4-(perfluoropropan-2-yl)benzene is a halogenated aromatic compound featuring a bromine atom and a highly branched, electron-withdrawing perfluoroisopropyl group attached to a benzene ring [1]. It belongs to the class of perfluorinated compounds and is characterized by its high lipophilicity, significant molecular weight, and unique reactivity profile [2]. The compound is a liquid at room temperature and serves as a versatile electrophilic building block for introducing the bulky, lipophilic heptafluoroisopropyl moiety into target molecules via cross-coupling reactions [2].

Why 1-Bromo-4-(perfluoropropan-2-yl)benzene Cannot Be Substituted by Standard Fluorinated Aryl Bromides


The procurement of 1-bromo-4-(perfluoropropan-2-yl)benzene is not interchangeable with simpler analogs like 1-bromo-4-(trifluoromethyl)benzene or other perfluorinated building blocks. The compound's defining feature is its heptafluoroisopropyl group, a branched, secondary perfluoroalkyl substituent. This structural feature imparts a unique combination of enhanced lipophilicity and altered electronic properties that are not replicated by linear perfluoroalkyl chains or less fluorinated motifs. As a result, its reactivity in radical and cross-coupling pathways is distinct [1], and the physicochemical properties of derived products are fundamentally different [2]. Simple substitution would compromise both reaction efficiency and the target material's performance characteristics.

Quantitative Differentiation Guide: 1-Bromo-4-(perfluoropropan-2-yl)benzene vs. Analogs


Enhanced Radical Selectivity of the Heptafluoroisopropyl Moiety

The heptafluoroisopropyl radical, derived from the title compound's substituent, exhibits significantly higher selectivity in addition reactions compared to the less branched trifluoromethyl and pentafluoroethyl radicals. This is a direct consequence of the compound's unique structure [1].

Radical Chemistry Fluorine Chemistry Reaction Selectivity

Superior Lipophilicity Compared to Less Fluorinated Analogs

The perfluoroisopropyl group dramatically increases the compound's lipophilicity, a key parameter for biological activity and material properties. The calculated LogP value for 1-bromo-4-(perfluoropropan-2-yl)benzene is 4.7385 [1], which is substantially higher than that of the widely used trifluoromethyl analog.

Physicochemical Properties Drug Discovery Lipophilicity

Unique Fluorine NMR Fingerprint for Structural Confirmation

The heptafluoroisopropyl group provides a distinct and complex 19F NMR signature that is readily distinguishable from simpler perfluoroalkyl groups [1]. This allows for unambiguous identification and quantification of the compound in complex mixtures and reaction monitoring.

Analytical Chemistry NMR Spectroscopy Fluorine NMR

Reactivity Profile in Cross-Coupling: A Strongly Electron-Deficient Aryl Bromide

The presence of the perfluoroisopropyl group, a strong electron-withdrawing substituent, enhances the electrophilicity of the aryl bromide carbon. This makes 1-bromo-4-(perfluoropropan-2-yl)benzene a more reactive substrate in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) compared to non-fluorinated or less fluorinated aryl bromides [1].

Synthetic Chemistry Cross-Coupling Electrophilic Building Blocks

Procurement-Relevant Physical State and Storage

The compound is a liquid at room temperature, requiring storage at 4°C for long-term stability [1]. This contrasts with some other perfluorinated aryl bromides, which may be solids or require different storage conditions.

Procurement Logistics Compound Handling

Crystal Engineering Potential Through Tunable Perfluoroalkyl Interactions

The heptafluoroisopropyl group can be leveraged to steer crystal packing motifs through specific non-covalent interactions (e.g., C-H···F, π–π stacking). This is a characteristic of perfluoroalkyl-substituted aromatics [1], but the branched nature of the heptafluoroisopropyl group offers a distinct steric profile compared to linear perfluoroalkyl chains.

Crystal Engineering Materials Science Supramolecular Chemistry

Optimal Research and Industrial Application Scenarios for 1-Bromo-4-(perfluoropropan-2-yl)benzene


Synthesis of High-Lipophilicity Pharmaceutical and Agrochemical Candidates

The compound is the reagent of choice for introducing a large, highly lipophilic heptafluoroisopropyl group into a molecule [1]. This is directly supported by its calculated LogP of 4.7385 [2], which is significantly higher than that of the trifluoromethyl analog. This is critical for programs aiming to improve passive membrane permeability, particularly for CNS drug discovery or agrochemicals requiring efficient cuticle penetration.

Advanced Materials with Tailored Electronic and Solid-State Properties

Researchers in materials science and crystal engineering should prioritize this compound when seeking to tune the electronic properties of π-conjugated systems or control solid-state packing. The strong electron-withdrawing nature of the perfluoroisopropyl group [1] and its ability to steer crystal packing through specific fluorophilic interactions [2] make it a superior building block for liquid crystals, organic electronics, and functional materials.

Selective Radical Transformations

In synthetic methodologies involving radical intermediates, this compound provides a precursor to the highly selective heptafluoroisopropyl radical [1]. This is advantageous over using less selective radicals derived from trifluoromethyl or pentafluoroethyl reagents. The increased selectivity leads to cleaner reactions, higher yields, and more predictable outcomes in complex molecule construction.

Facile Cross-Coupling for Complex Molecule Assembly

For medicinal chemists and process chemists performing Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), this compound acts as a highly electrophilic aryl bromide [1]. Its enhanced reactivity compared to less electron-deficient analogs allows for milder reaction conditions and potentially higher yields, making it an efficient building block for the rapid assembly of complex, fluorinated biaryl structures common in drug candidates.

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